2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid
CAS No.:
Cat. No.: VC17279475
Molecular Formula: C16H21N3O4
Molecular Weight: 319.36 g/mol
* For research use only. Not for human or veterinary use.
![2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid -](/images/structure/VC17279475.png)
Specification
Molecular Formula | C16H21N3O4 |
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Molecular Weight | 319.36 g/mol |
IUPAC Name | 2-[[(2R)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Standard InChI | InChI=1S/C16H21N3O4/c17-12(9-11-5-2-1-3-6-11)16(23)19-8-4-7-13(19)15(22)18-10-14(20)21/h1-3,5-6,12-13H,4,7-10,17H2,(H,18,22)(H,20,21)/t12-,13+/m0/s1 |
Standard InChI Key | MMJJFXWMCMJMQA-QWHCGFSZSA-N |
Isomeric SMILES | C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)N)C(=O)NCC(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NCC(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature
The compound’s IUPAC name, (2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid, reflects its peptide backbone and stereochemistry . The (2S) and (2R) notations specify the absolute configuration of chiral centers, critical for its three-dimensional conformation .
Synonyms and Identifiers
Common synonyms include H-Phe-Gly-Pro-OH and FGP, derived from its amino acid sequence . Key identifiers:
Structural Characteristics
Primary and Secondary Structure
The molecule consists of three residues:
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Phenylalanine (Phe): Provides a hydrophobic benzyl side chain .
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Glycine (Gly): Acts as a flexible spacer due to its lack of a side chain .
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Proline (Pro): Introduces conformational rigidity via its pyrrolidine ring .
The amide linkages between residues adopt trans configurations, stabilized by resonance .
Stereochemical Configuration
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Phe residue: (2S) configuration ensures the L-enantiomer form, common in biological systems .
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Proline ring: (2R) configuration influences the pyrrolidine ring’s puckering, affecting peptide backbone flexibility .
Table 1: Key Structural Features
Feature | Description |
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Backbone conformation | Extended β-strand with Pro-induced kinking |
Chiral centers | Two (C2 of Phe and Pro residues) |
Hydrogen bonding | Intrachain amide N–H···O=C interactions |
Synthesis and Preparation
Solid-Phase Peptide Synthesis (SPPS)
While no direct synthesis data exist for this compound, analogous tripeptides are typically synthesized via Fmoc-SPPS . Key steps:
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Resin loading: Fmoc-Pro-Wang resin activation.
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Coupling cycles: HBTU-mediated amidation for Gly and Phe residues .
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Cleavage: TFA treatment releases the peptide from the resin .
Challenges in Synthesis
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Epimerization risk: High during Pro coupling due to steric hindrance .
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Purification: Reverse-phase HPLC required to separate diastereomers .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly hydrophilic (logP ≈ -1.2) but limited by Pro’s rigidity .
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Stability: Susceptible to hydrolysis at acidic pH due to Pro’s tertiary amide .
Spectroscopic Data
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IR spectroscopy: N–H stretches (3300 cm⁻¹), amide I/II bands (1650/1550 cm⁻¹) .
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NMR: Proline δ-CH₂ protons resonate at 3.4–4.1 ppm (¹H); carbonyl carbons at 170–175 ppm (¹³C) .
Research Gaps and Future Directions
Current literature lacks in vivo toxicity profiles and target-specific activity data for this compound. Priority areas for future research include:
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